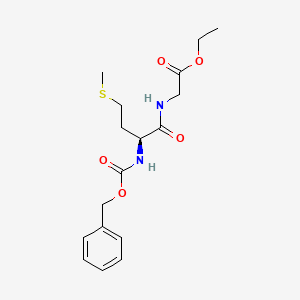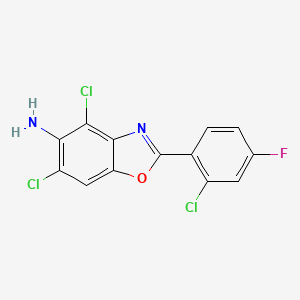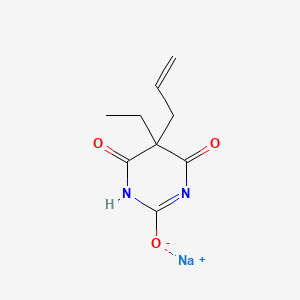![molecular formula C11H20O4S B13806622 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester is an organic compound with the molecular formula C11H20O4S. It is a derivative of pentanoic acid and is characterized by the presence of an ethoxy-oxoethylthio group attached to the fourth carbon of the pentanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester typically involves the esterification of pentanoic acid derivatives with ethoxy-oxoethylthio groups. One common method is the reaction of 4-mercaptopentanoic acid with ethyl 2-bromo-2-ethoxyacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-mercaptopentanoic acid attacks the bromo group of ethyl 2-bromo-2-ethoxyacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ethoxy-oxoethylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 4-oxo-, ethyl ester: Similar in structure but lacks the ethoxy-oxoethylthio group.
Pentanoic acid, 4-methyl-, ethyl ester: Similar in structure but has a methyl group instead of the ethoxy-oxoethylthio group.
Uniqueness
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester is unique due to the presence of the ethoxy-oxoethylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pentanoic acid derivatives and expands its range of applications in various fields.
Eigenschaften
Molekularformel |
C11H20O4S |
|---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylpentanoate |
InChI |
InChI=1S/C11H20O4S/c1-4-14-10(12)7-6-9(3)16-8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
ADEVUMSKUFQWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C)SCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



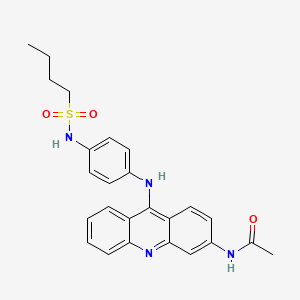
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
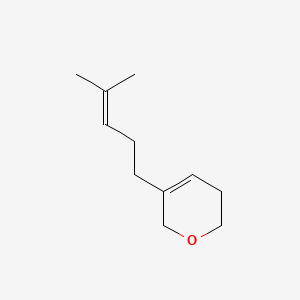

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
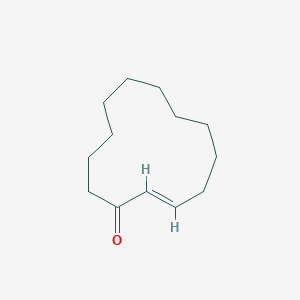
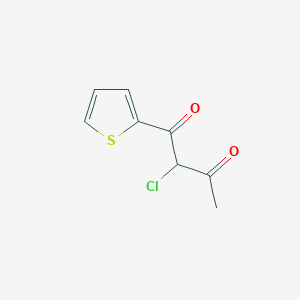
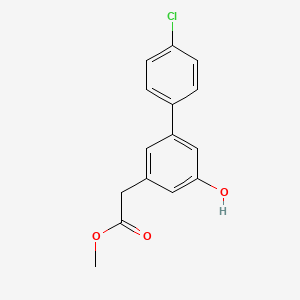
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
